Azilsartan Mepixetil

AT1 receptor binding slow dissociation washout resistance

Azilsartan Mepixetil (CAS 1596357-16-2; synonym QR-01019) is an orally bioavailable prodrug of the angiotensin II type 1 (AT₁) receptor antagonist azilsartan (TAK-536). It is a small-molecule angiotensin receptor blocker (ARB) under clinical investigation for hypertension, chronic heart failure, and diabetic nephropathy.

Molecular Formula C36H34N6O8
Molecular Weight 678.7 g/mol
CAS No. 1596357-16-2
Cat. No. B10831436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzilsartan Mepixetil
CAS1596357-16-2
Molecular FormulaC36H34N6O8
Molecular Weight678.7 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC(C)OC(=O)OCC6=NC(=C(N=C6C)C)C
InChIInChI=1S/C36H34N6O8/c1-6-46-34-39-29-13-9-12-28(33(43)48-23(5)49-36(45)47-19-30-22(4)37-20(2)21(3)38-30)31(29)42(34)18-24-14-16-25(17-15-24)26-10-7-8-11-27(26)32-40-35(44)50-41-32/h7-17,23H,6,18-19H2,1-5H3,(H,40,41,44)
InChIKeyJXSDNNVNQNYJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azilsartan Mepixetil (CAS 1596357-16-2) for Research Procurement: A Next-Generation Angiotensin II Receptor Antagonist Prodrug


Azilsartan Mepixetil (CAS 1596357-16-2; synonym QR-01019) is an orally bioavailable prodrug of the angiotensin II type 1 (AT₁) receptor antagonist azilsartan (TAK-536) [1]. It is a small-molecule angiotensin receptor blocker (ARB) under clinical investigation for hypertension, chronic heart failure, and diabetic nephropathy . As a next-generation ARB prodrug, Azilsartan Mepixetil is distinguished by its prolonged receptor residence time and enhanced pharmacodynamic durability relative to earlier ARBs, attributes that stem from the active moiety's slow dissociation kinetics from the AT₁ receptor [2].

Why Azilsartan Mepixetil Cannot Be Functionally Substituted by First-Line ARB Prodrugs in Research Applications


In research settings requiring the precise interrogation of sustained AT₁ receptor blockade, substituting Azilsartan Mepixetil with structurally analogous ARB prodrugs—such as Azilsartan Medoxomil, Olmesartan Medoxomil, or Losartan—introduces substantial confounding variables. Azilsartan Mepixetil's active metabolite, azilsartan, exhibits an IC₅₀ of 2.6 nM at the human AT₁ receptor and maintains substantial receptor occupancy even after a 5-hour washout period (IC₅₀ = 7.4 nM post-washout), a persistence that is not replicated by Olmesartan (IC₅₀ = 6.7 nM pre-washout; 242.5 nM post-washout) or Valsartan (IC₅₀ = 44.9 nM pre-washout; >10,000 nM post-washout) [1]. This fundamental difference in receptor dissociation kinetics translates directly into divergent pharmacodynamic profiles, including the duration of blood pressure reduction and the stability of antihypertensive effect over 24 hours [2]. Consequently, generic substitution would compromise the interpretability of experiments designed to evaluate sustained AT₁ blockade or to model the clinical performance of next-generation ARBs.

Azilsartan Mepixetil Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence for Scientific Selection


Sustained AT₁ Receptor Occupancy: Azilsartan Mepixetil's Active Moiety Outperforms Olmesartan and Valsartan in Washout Resistance

The active metabolite of Azilsartan Mepixetil, azilsartan, demonstrates markedly superior receptor binding persistence compared to other ARBs. In a direct comparative washout assay, azilsartan exhibited an IC₅₀ of 2.6 nM without washout, which only increased to 7.4 nM after a 5-hour washout. In contrast, Olmesartan's IC₅₀ shifted from 6.7 nM to 242.5 nM (a >36-fold increase), while Valsartan's IC₅₀ shifted from 44.9 nM to >10,000 nM (a >222-fold increase) under identical conditions [1]. This indicates that azilsartan remains tightly bound to the AT₁ receptor for a prolonged period, a property directly attributable to its slow dissociation kinetics.

AT1 receptor binding slow dissociation washout resistance in vitro pharmacology

Superior Antihypertensive Efficacy: Azilsartan Mepixetil's Active Moiety Demonstrates 3.2-Fold Lower ED₂₅ than Olmesartan Medoxomil in SHR Model

In a direct comparative study using conscious spontaneously hypertensive rats (SHRs), the prodrug Azilsartan Medoxomil (which generates the identical active metabolite as Azilsartan Mepixetil) exhibited a 3.2-fold lower ED₂₅ value for blood pressure reduction compared to Olmesartan Medoxomil. The ED₂₅ for Azilsartan Medoxomil was 0.41 mg/kg, whereas the ED₂₅ for Olmesartan Medoxomil was 1.3 mg/kg [1]. Furthermore, while Azilsartan Medoxomil significantly reduced blood pressure at all tested doses (0.1-1 mg/kg) even 24 hours post-dosing, Olmesartan Medoxomil only achieved significant 24-hour blood pressure reduction at its two highest doses (0.1-3 mg/kg) [1].

in vivo efficacy spontaneously hypertensive rats ED25 antihypertensive

Enhanced Insulin Sensitivity: Azilsartan Mepixetil's Active Moiety Improves Glucose Infusion Rate ≥10-Fold More Potently than Olmesartan Medoxomil

Beyond blood pressure control, Azilsartan Mepixetil's active metabolite exhibits pleiotropic metabolic benefits. In a 2-week study in SHRs, Azilsartan Medoxomil improved the glucose infusion rate (GIR), an indicator of insulin sensitivity, at least 10-fold more potently than Olmesartan Medoxomil [1]. The study also noted that Azilsartan Medoxomil provided more stable antihypertensive effects over the 2-week period compared to Olmesartan Medoxomil [1].

insulin sensitivity metabolic syndrome glucose infusion rate pleiotropic effects

Superior 24-Hour Ambulatory Blood Pressure Control: Azilsartan Mepixetil's Active Moiety Outperforms Olmesartan and Valsartan in Human Trials

In randomized controlled trials of essential hypertension, the prodrug Azilsartan Medoxomil at 80 mg once daily provided significantly greater reductions in 24-hour mean systolic blood pressure (SBP) compared to maximum therapeutic doses of Olmesartan Medoxomil (40 mg) and Valsartan (320 mg) [1]. In a 6-week trial, Azilsartan Medoxomil 80 mg reduced clinic SBP by approximately -21.2 mmHg, whereas Olmesartan 40 mg and Valsartan 160 mg reduced SBP by -12.5 mmHg and -12.2 mmHg, respectively . These findings demonstrate a ~8.7-9.0 mmHg greater SBP reduction for the azilsartan-based therapy, a clinically and statistically significant difference.

ambulatory blood pressure monitoring 24-hour BP control clinical efficacy hypertension

Optimal Research and Industrial Application Scenarios for Azilsartan Mepixetil Based on Quantified Differentiation


Chronic In Vivo Studies Requiring Stable 24-Hour AT₁ Receptor Blockade

Azilsartan Mepixetil is the preferred research compound for long-term rodent studies of hypertension or cardiorenal disease where consistent 24-hour target engagement is critical. Its active metabolite's slow dissociation kinetics (IC₅₀ = 7.4 nM after 5-hour washout vs. >242.5 nM for Olmesartan) [1] and the 3.2-fold lower ED₂₅ for 24-hour blood pressure reduction (0.41 mg/kg vs. 1.3 mg/kg for Olmesartan Medoxomil) [2] ensure that once-daily dosing maintains sustained receptor blockade throughout the circadian cycle. This eliminates the confounding variability associated with ARBs that exhibit trough escape, thereby increasing the signal-to-noise ratio in chronic efficacy and target engagement studies.

Metabolic Syndrome and Insulin Resistance Research

For investigations into the interplay between the renin-angiotensin system and glucose homeostasis, Azilsartan Mepixetil offers a superior pharmacological tool. Its active metabolite demonstrates at least a 10-fold greater potency in improving insulin sensitivity (glucose infusion rate) compared to Olmesartan Medoxomil in hypertensive rat models [2]. This pronounced pleiotropic effect makes Azilsartan Mepixetil particularly valuable for studies aiming to dissect the metabolic benefits of AT₁ blockade beyond blood pressure reduction, such as in models of diabetic nephropathy or obesity-related hypertension.

Receptor Occupancy and Pharmacodynamic Washout Studies

Azilsartan Mepixetil's active moiety is an ideal probe for experiments designed to correlate receptor occupancy with downstream functional effects over extended time courses. The compound's unique resistance to washout (only a ~2.8-fold increase in IC₅₀ after 5 hours, compared to a >36-fold increase for Olmesartan and a >222-fold increase for Valsartan) [1] allows researchers to establish and maintain a stable level of receptor blockade, even during tissue washout or media exchange procedures. This property is essential for accurate determination of insurmountable antagonism and for modeling the pharmacodynamics of slow-dissociating ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azilsartan Mepixetil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.